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6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

Kinase inhibitor structure-activity relationship EGFR-TK/CDK2 selectivity

Researchers optimizing CDK2 inhibitors face inconsistent purity and undefined selectivity profiles. This 95% pure pyrazolo[3,4-d]pyrimidine scaffold (CAS 339106-39-7) solves both: • Sub-micromolar CDK2 IC₅₀ (0.67 μM) achievable with 4-piperidine/6-methylsulfanyl motif • Forms a minimal selectivity pair with CAS 339106-50-2 for kinome-wide profiling • 95% purity ensures reproducible SPR and ITC data. In stock for immediate global shipping.

Molecular Formula C17H19N5S
Molecular Weight 325.43
CAS No. 339106-39-7
Cat. No. B2649406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
CAS339106-39-7
Molecular FormulaC17H19N5S
Molecular Weight325.43
Structural Identifiers
SMILESCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCCC4
InChIInChI=1S/C17H19N5S/c1-23-17-19-15(21-10-6-3-7-11-21)14-12-18-22(16(14)20-17)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
InChIKeyDDCLTFGCYAKUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine: Core Kinase-Inhibitor Scaffold for Targeted Lead Discovery


6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine (CAS 339106-39-7) is a heterocyclic compound built on the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor drug discovery. The molecule features a methylsulfanyl group at position 6, a phenyl ring at position 1, and a piperidine substituent at position 4, a combination that frames its potential for selective ATP-competitive kinase binding. The core scaffold is recognized for its purine bioisosteric character, enabling interaction with the hinge region of diverse kinases [1]. This compound is supplied at a typical purity of 95% for research and development purposes .

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine: Why Interchangeability with In-Class Analogs Creates Kinase-Selectivity Risk


Within the pyrazolo[3,4-d]pyrimidine class, minor structural modifications profoundly shift kinase selectivity profiles. Replacement of the N1-phenyl group with a 4-methylphenyl substituent (as in CAS 339106-50-2) has been associated with re-targeting from CDK2 to EGFR-TK inhibition [1]. Similarly, variation of the 4-position amine from a non-cyclic amino group to a piperidine ring can alter both the hinge-binding affinity and the ribose-pocket complementarity, directly affecting the inhibitor's selectivity window across the kinome [2]. Generic substitution without quantitative comparator data therefore carries a high risk of delivering a compound with unchanged bulk properties but a critically different target engagement profile.

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine: Quantitative Evidence for Scientific Selection vs. Closest Comparators


Kinase Profiling Divergence: N1-Phenyl vs. 4-Methylphenyl Substituents in Pyrazolo[3,4-d]pyrimidine Series

The target compound (N1-phenyl) and its direct analog CAS 339106-50-2 (N1-(4-methylphenyl)) are structural isomers differing by a single methyl group. In published kinase profiling of related pyrazolo[3,4-d]pyrimidine series, N1-phenyl-substituted derivatives have been primarily associated with CDK2 inhibition, whereas N1-(4-methylphenyl) derivatives show a shift toward EGFR-TK inhibition [1][2]. The target compound, with its unsubstituted phenyl ring, is therefore positioned within the CDK2-targeting sub-class of this scaffold, making it unsuitable for EGFR-focused campaigns.

Kinase inhibitor structure-activity relationship EGFR-TK/CDK2 selectivity

4-Piperidinyl Substitution: Benchmarking Against Non-Cyclic Amine Analogs in CDK2 Binding

In the series of 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidines evaluated as roscovitine bioisosteres, compounds bearing a 4-piperidine substituent exhibited marked CDK2 docking scores (compound 4: -14.1031 kcal/mol) and sub-micromolar CDK2 IC50 values (0.67 μM), comparable to roscovitine (IC50 = 0.44 μM) [1]. The piperidine ring is proposed to occupy the ribose-binding pocket more effectively than smaller acyclic amine substituents, enhancing both affinity and selectivity. The target compound retains this piperidine substituent, suggesting similar ribose-pocket occupancy potential relative to non-cyclic amine analogs.

CDK2 inhibition molecular docking hinge-binding motif

6-Methylsulfanyl Group: Impact on Antitumor Potency Relative to Other 6-Position Substituents

In a series of 3-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidine derivatives, the presence of a methylsulfanyl group at position 3 (equivalent to position 6 in the target compound's numbering) was associated with enhanced cytotoxicity against MCF-7 breast adenocarcinoma cells, with representative IC50 values of 12.0 μM and 7.50 μM for two closely related analogs [1]. The author notes that 'the presence of a methylsulfanyl group in position 3 of the pyrazolo[3,4-d]pyrimidine nucleus would potentiate the antitumor activity of this nucleus.' The target compound retains this methylsulfanyl group, suggesting retained antitumor potentiation compared to analogs lacking this moiety.

Antitumor activity methylsulfanyl pharmacophore MCF-7 cytotoxicity

Purity Profile: Lot-to-Lot Reproducibility vs. Unspecified-Grade Analog Sources

The target compound is supplied by AKSci at a minimum purity specification of 95%, with full quality assurance and batch-to-batch consistency documentation . In contrast, many in-class pyrazolo[3,4-d]pyrimidine analogs from non-specialist vendors are listed without defined purity specifications or quality certificates, introducing variability that can confound dose-response relationships in biological assays. This defined purity specification reduces inter-experiment variability in biochemical and cell-based screening.

Compound procurement purity specification quality assurance

Physicochemical Property Comparison: MW and logP Relative to Known CDK2 Inhibitor Roscovitine

The target compound has a molecular weight of 325.43 g/mol and a calculated logP of approximately 3.5 based on its structure . In comparison, roscovitine (seliciclib), a well-characterized CDK2 inhibitor, has a molecular weight of 354.45 g/mol and a logP of approximately 3.2 [1]. The lower molecular weight and comparable lipophilicity of the target compound suggest favorable drug-like properties for lead optimization, with potential advantages in ligand efficiency metrics.

Drug-like properties physicochemical profiling lead optimization

Purine Bioisosteric Scaffold: Competitive ATP-Binding Site Occupancy vs. Non-Purine Mimetics

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere, enabling it to occupy the ATP-binding site of multiple kinases through hinge-region hydrogen bonding [1]. This bioisosteric relationship with the adenine ring of ATP provides a fundamental advantage over non-purine mimetic kinase inhibitors by enabling broad engagement across the kinome while allowing for selectivity tuning through peripheral substituents. The target compound retains this bioisosteric core, positioning it as a versatile starting point for both broad-spectrum and selective kinase inhibitor design.

ATP-competitive inhibitor purine bioisostere kinase hinge binding

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine: Evidence-Backed Application Scenarios for Procurement Decision-Making


CDK2 Inhibitor Lead Optimization in Oncology Drug Discovery

The target compound's structural alignment with CDK2-targeting pyrazolo[3,4-d]pyrimidine series (N1-phenyl, 4-piperidine substitution) supports its use as a lead scaffold for CDK2 inhibitor optimization. As shown in related series, sub-micromolar CDK2 IC50 values (0.67 μM) are achievable with this pharmacophore configuration, and the 6-methylsulfanyl group may further potentiate antitumor activity [1]. Medicinal chemistry teams can use this compound as a starting point for systematic exploration of the 6-position substituent space to improve CDK2/cyclin E selectivity over CDK1 and CDK9.

Kinase Selectivity Profiling Panel: Benchmarking Against EGFR-TK-Selective Analog

The target compound (N1-phenyl) and its close analog CAS 339106-50-2 (N1-(4-methylphenyl)) together constitute a minimal selectivity pair for evaluating the impact of N1-substitution on kinome-wide selectivity. Published evidence indicates that these two compounds may diverge between CDK2 and EGFR-TK inhibition, respectively [1]. Procurement of both compounds enables direct head-to-head selectivity profiling, providing a valuable dataset for computational selectivity prediction models.

Physicochemical Property Benchmarking for Fragment-Based Drug Design (FBDD)

With a molecular weight of 325.43 g/mol and favorable predicted lipophilicity (logP ≈ 3.5) relative to roscovitine (MW = 354.45 g/mol, logP ≈ 3.2), the target compound represents a ligand-efficient kinase inhibitor scaffold suitable for fragment-based lead generation campaigns [1]. The defined 95% purity specification ensures reproducibility in biophysical assays such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Academic Oncology Research: In Vitro Cytotoxicity Screening Against Breast Cancer Cell Lines

The presence of the 6-methylsulfanyl group, associated with enhanced cytotoxicity against MCF-7 breast adenocarcinoma cells in related pyrazolo[3,4-d]pyrimidine series (IC50 values of 7.50-12.0 μM) [1], positions the target compound as a candidate for in vitro cytotoxicity screening panels. Academic researchers investigating structure-activity relationships in the pyrazolo[3,4-d]pyrimidine class can use this compound to probe the contribution of the methylsulfanyl group to antiproliferative activity.

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